Uzarin
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Overview
Description
Uzarin is a cardenolide glycoside, a type of organic compound commonly found in plants such as Xysmalobium undulatum, Nerium oleander, Asclepias fruticosa, and Calotropis procera . It has been known for its medicinal use for centuries, particularly in African folk medicine, where it was used to treat wounds, diarrhea, spasms, menstrual cramps, and headaches . Unlike other cardiac glycosides, this compound has a low cardiotonic effect, making intoxication less likely .
Preparation Methods
Uzarin can be synthesized through a stereoselective semisynthesis starting from epi-androsterone . The synthesis route offers efficient access to uzarigenin, the aglycone of this compound, by using moderate to high-yielding stereoselective reactions . Industrial production methods often involve the extraction of this compound from the roots of the Uzara plant (Xysmalobium undulatum) using chromatographic and spectroscopic techniques .
Chemical Reactions Analysis
Scientific Research Applications
Uzarin has multiple scientific research applications. It is used in compound screening libraries, metabolomics, phytochemical, and pharmaceutical research . It has shown potential as an antidiarrheal, antiviral, and anticancer agent . Recent studies suggest that this compound may inhibit the SARS-CoV-2 receptor binding domain and RNA-dependent polymerase, indicating its potential use in antiviral therapies . Additionally, this compound has been used to study the inhibition of active chloride secretion in intestinal cells, making it suitable for treating acute secretory diarrhea .
Mechanism of Action
Uzarin exerts its effects primarily through the inhibition of the Na+/K±ATPase enzyme . This inhibition reduces active chloride secretion in intestinal cells, leading to its antidiarrheal effects . The compound also decreases intracellular cAMP responses and paracellular resistance, further contributing to its therapeutic effects . Molecular docking and dynamics studies have shown that this compound can inhibit the SARS-CoV-2 receptor binding domain and RNA-dependent polymerase .
Comparison with Similar Compounds
Uzarin is similar to other cardenolide glycosides such as digitoxin and calotropin . it is unique due to its low cardiotonic effect, making it less likely to cause intoxication . Other similar compounds include andrographiside, sweroside, agnuside, cirsimarin, and thevetin A . These compounds share similar biological properties but differ in their specific molecular structures and effects.
Properties
Molecular Formula |
C35H54O14 |
---|---|
Molecular Weight |
698.8 g/mol |
IUPAC Name |
3-[(3S,5S,8R,10S,13R,14S,17R)-3-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C35H54O14/c1-33-8-5-18(46-32-30(28(42)26(40)23(14-37)48-32)49-31-29(43)27(41)25(39)22(13-36)47-31)12-17(33)3-4-21-20(33)6-9-34(2)19(7-10-35(21,34)44)16-11-24(38)45-15-16/h11,17-23,25-32,36-37,39-44H,3-10,12-15H2,1-2H3/t17-,18-,19+,20?,21+,22?,23?,25?,26?,27?,28?,29?,30?,31?,32?,33-,34+,35-/m0/s1 |
InChI Key |
RIPMDUQTRRLJTE-FHSBOVABSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3C2CC[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O |
Origin of Product |
United States |
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